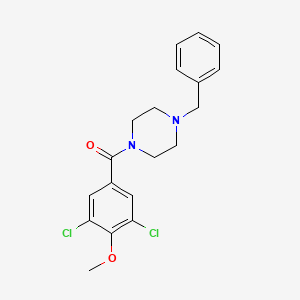![molecular formula C20H14BrNO B4119733 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile
Descripción general
Descripción
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile is a chemical compound that belongs to the family of acrylonitriles. This compound has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile have been studied in various in vitro and in vivo models. This compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile in lab experiments is its specificity towards certain enzymes involved in the inflammatory and cancer pathways. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying these pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile. One direction is to further investigate the mechanism of action of this compound in order to better understand its effects on the inflammatory and cancer pathways. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of inflammation-related diseases and cancer. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions in order to expand its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile has been found to have potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammation-related diseases such as arthritis. Additionally, this compound has been found to have potential anti-cancer properties and has been used in studies related to cancer treatment.
Propiedades
IUPAC Name |
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO/c1-14-7-9-18(19(21)11-14)20-10-8-17(23-20)12-16(13-22)15-5-3-2-4-6-15/h2-12H,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZYCOXJVNDSW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)sulfonyl]-5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4119653.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4119663.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4119671.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)
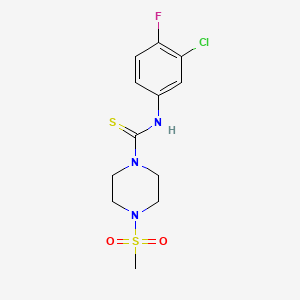
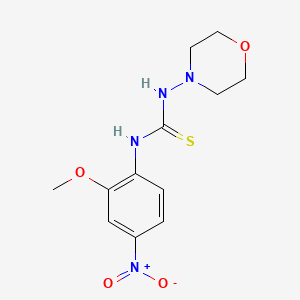
![4-chloro-N-{[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4119707.png)
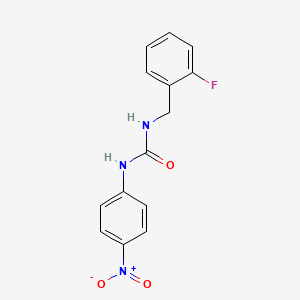
![N-[4-(aminosulfonyl)phenyl]-2-(2-phenylbutanoyl)hydrazinecarbothioamide](/img/structure/B4119729.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)
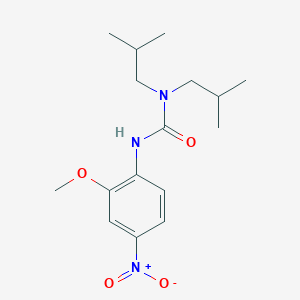
![N-(3-methoxypropyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119758.png)
![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)
